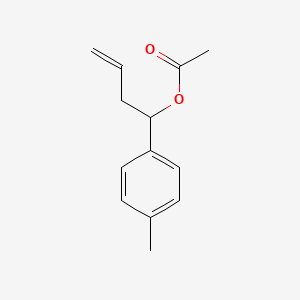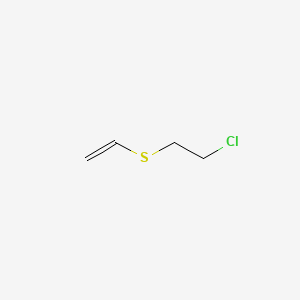
Ethene, ((2-chloroethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl vinyl sulfide is an organic compound with the molecular formula C4H7ClS. It is also known by its IUPAC name, Ethene, [(2-chloroethyl)thio]-. This compound is characterized by the presence of both a chloroethyl group and a vinyl group attached to a sulfur atom .
Métodos De Preparación
2-Chloroethyl vinyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloroethanol with thionyl chloride to form 2-chloroethyl chloride, which is then reacted with sodium sulfide to produce 2-chloroethyl sulfide. Finally, the 2-chloroethyl sulfide is reacted with acetylene to form 2-chloroethyl vinyl sulfide .
Análisis De Reacciones Químicas
2-Chloroethyl vinyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl vinyl sulfide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a model compound for studying the interactions of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl vinyl sulfide involves its interaction with nucleophiles, leading to the formation of various products. The vinyl group allows for addition reactions, while the chloroethyl group can undergo substitution reactions. These interactions are facilitated by the sulfur atom, which acts as a nucleophilic center .
Comparación Con Compuestos Similares
2-Chloroethyl vinyl sulfide can be compared with other similar compounds, such as:
2-Chloroethyl phenyl sulfide: This compound has a phenyl group instead of a vinyl group, leading to different reactivity and applications.
2-Chloroethyl methyl sulfide: The presence of a methyl group instead of a vinyl group affects its chemical properties and uses.
The uniqueness of 2-Chloroethyl vinyl sulfide lies in its combination of a chloroethyl group and a vinyl group, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
81142-02-1 |
|---|---|
Fórmula molecular |
C4H7ClS |
Peso molecular |
122.62 g/mol |
Nombre IUPAC |
1-chloro-2-ethenylsulfanylethane |
InChI |
InChI=1S/C4H7ClS/c1-2-6-4-3-5/h2H,1,3-4H2 |
Clave InChI |
KCCNHHACDJEDCX-UHFFFAOYSA-N |
SMILES canónico |
C=CSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
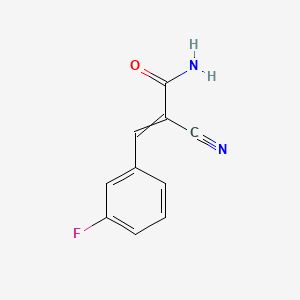
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)

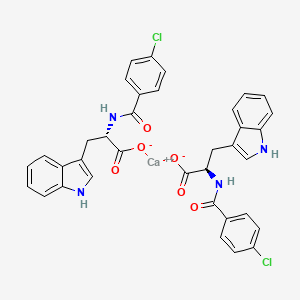

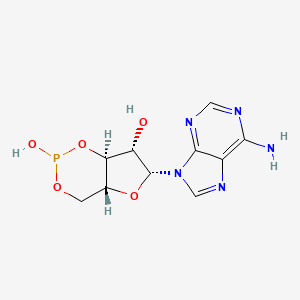
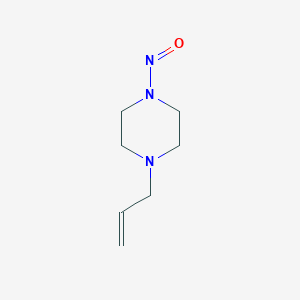
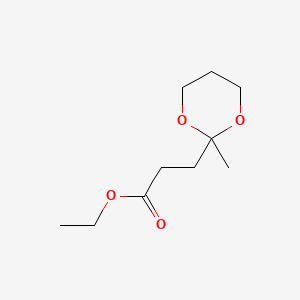
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
